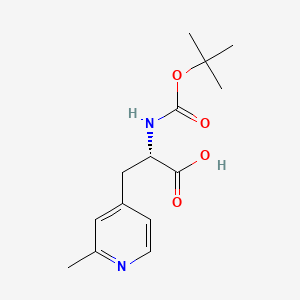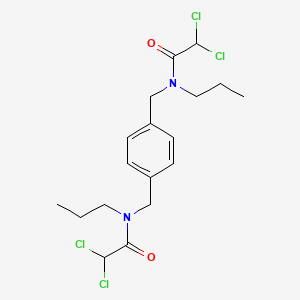
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring substituted with methoxy groups at the 2, 4, and 3, 4 positions, and a propanoic acid group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzene and 3,4-dimethoxybenzaldehyde.
Grignard Reaction: The 2,4-dimethoxybenzene undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding aldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with 3,4-dimethoxybenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethoxyphenylboronic acid
- 3,4-Dimethoxybenzaldehyde
- 2,4-Dimethoxybenzene
Uniqueness
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy groups and a propanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
35582-73-1 |
|---|---|
Molekularformel |
C19H22O6 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H22O6/c1-22-13-6-7-14(17(10-13)24-3)15(11-19(20)21)12-5-8-16(23-2)18(9-12)25-4/h5-10,15H,11H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
HZYKHVBWHCHXCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


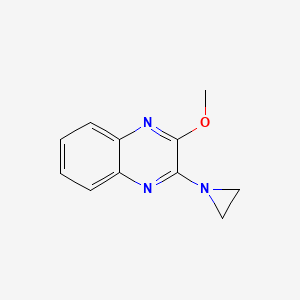
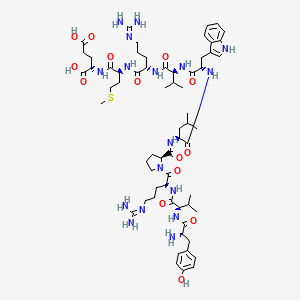

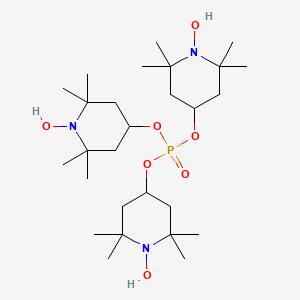
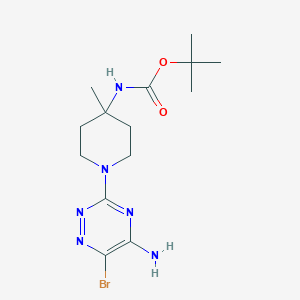
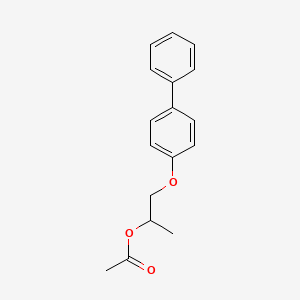
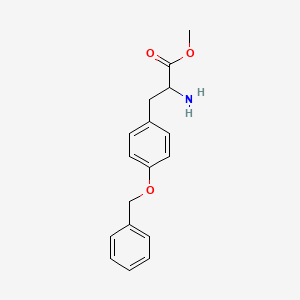
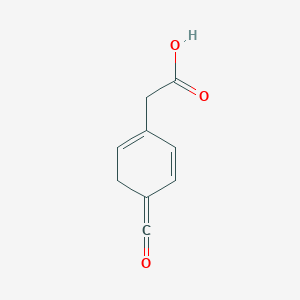

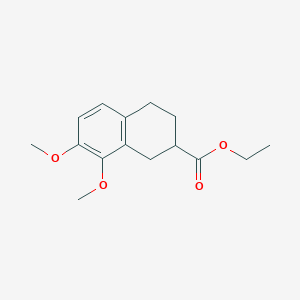
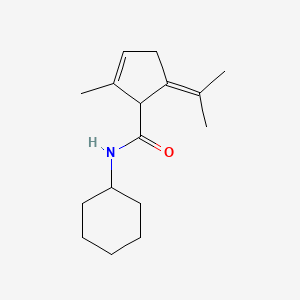
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
